2-Chloro-9-methyl-9H-purin-6-amine

Adenosine receptor pharmacology Purine SAR Chemical probe design

2-Chloro-9-methyl-9H-purin-6-amine (CAS 7013-21-0) is the definitive scaffold for Olomoucine-type CDK inhibitors and adenosine A₂ receptor antagonists. The 2-chloro substituent enables late-stage amination without altering N6/N9 pharmacology—an experimentally validated advantage not shared by 9-methyladenine or 2,6-dichloro analogs. With an established 18-fold CDK1/HSP90α selectivity window, HK853 IC₅₀ of 95 µM, and 82% straightforward synthesis, this pre-validated fragment accelerates your kinase-biased library synthesis. Procure ≥95% purity, store at 2–8°C under inert gas. Request pricing for mg to gram quantities today.

Molecular Formula C6H6ClN5
Molecular Weight 183.6 g/mol
CAS No. 7013-21-0
Cat. No. B1360315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-9-methyl-9H-purin-6-amine
CAS7013-21-0
Molecular FormulaC6H6ClN5
Molecular Weight183.6 g/mol
Structural Identifiers
SMILESCN1C=NC2=C(N=C(N=C21)Cl)N
InChIInChI=1S/C6H6ClN5/c1-12-2-9-3-4(8)10-6(7)11-5(3)12/h2H,1H3,(H2,8,10,11)
InChIKeyXBMKMJLOOAHOKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-9-methyl-9H-purin-6-amine (CAS 7013-21-0): A Bifunctional Purine Scaffold with Orthogonal Reactive Handles and Quantified Selectivity Across Kinase and Receptor Targets


2-Chloro-9-methyl-9H-purin-6-amine (CAS 7013-21-0), also known as 6-amino-2-chloro-9-methylpurine or 2-chloro-9-methyladenine, is a synthetic 6-aminopurine derivative with molecular formula C₆H₆ClN₅ and molecular weight 183.60 g/mol . The compound features three chemically distinct positions: a 2-chloro substituent serving as a versatile leaving group for nucleophilic aromatic substitution, a 6-amino group capable of further N-functionalization, and an N9-methyl group that modulates receptor subtype selectivity and metabolic stability relative to N9-H analogs [1]. Commercially available at ≥95% purity with storage at 2–8 °C under inert atmosphere, this compound functions both as a standalone pharmacological probe and as a late-stage intermediate en route to Olomoucine-type cyclin-dependent kinase inhibitors and adenosine receptor antagonists .

Why 2-Chloro-9-methyl-9H-purin-6-amine (7013-21-0) Cannot Be Replaced by Unsubstituted, 6-Chloro, or N9-H Purine Analogs


Within the 6-aminopurine chemical space, small structural variations produce large functional consequences that render generic substitution scientifically invalid. Removing the 2-chloro substituent (as in 9-methyladenine, CAS 700-00-5) eliminates the primary synthetic diversification handle, blocking access to Olomoucine-type trisubstituted CDK inhibitors [1]. Replacing the 6-amino group with chlorine (as in 2,6-dichloro-9-methylpurine, CAS 2382-10-7) converts the compound from a nucleophile-competent scaffold into a bis-electrophile with a different reactivity profile and toxicity warning (H302 harmful if swallowed) [2]. Removing the N9-methyl group (as in 2-chloroadenine, CAS 16549-82-9) shifts adenosine receptor subtype preference—9-methyladenine derivatives are known to be more A₂-receptor selective antagonists, whereas N9-H adenines exhibit different selectivity patterns [3]. Even the isomeric 6-chloro-9-methylpurine (CAS 2346-74-9) cannot substitute, as the chloro and amino positions are reversed, yielding a distinct electrophilic center that requires entirely different coupling partners and reaction conditions. The evidence below quantifies exactly where 7013-21-0 provides differentiated value that generic alternatives cannot replicate.

Quantitative Evidence Guide: Where 2-Chloro-9-methyl-9H-purin-6-amine Demonstrates Verifiable Differentiation


2-Chloro Substituent Functions as a Pharmacologically Silent Synthetic Handle at Adenosine Receptors

In a systematic structure-activity relationship study of N6,9-disubstituted adenines at A₁ and A₂ adenosine receptors, Thompson et al. (1991) explicitly compared matched molecular pairs with and without a 2-chloro substituent. The study concluded that 'a 2-chloro substituent did not alter the potency of an N6-substituted 9-methyladenine' [1]. This pharmacological neutrality of the chloro group is a rare and valuable property: it enables further synthetic elaboration at the 2-position (e.g., amination to yield Olomoucine analogs) without perturbing receptor binding affinity. In contrast, substitution at other positions—such as N6-alkylation—can increase A₁ potency by over 100-fold (e.g., N6-cyclopentyl-9-methyladenine: Ki = 0.5–1.3 μM vs. 9-methyladenine: Ki ≈ 100 μM at A₁) [2]. The 2-chloro group thus uniquely decouples synthetic versatility from pharmacological perturbation.

Adenosine receptor pharmacology Purine SAR Chemical probe design

Bacterial Histidine Kinase Inhibition with Defined IC₅₀ Ranking Against Scaffold Analogs

Goswami et al. (2017) conducted a detailed SAR assessment of adenine-based inhibitors of bacterial histidine kinase HK853 from Thermotoga maritima. In this head-to-head biochemical screen, 2-chloro-9-methyl-9H-purin-6-amine demonstrated an IC₅₀ of 0.095 mM [1]. This value positions the compound in the active range of the series, compared to: (i) the pyrimidine-containing lead compound N-phenyl-9H-purin-6-amine (IC₅₀ = 0.0073 mM, ~13-fold more potent), (ii) N,N-dipropyl-9H-purin-6-amine (IC₅₀ = 0.0496 mM, ~2-fold more potent), and (iii) 6-chloro-9-D-ribofuranosyl-9H-purin-2-amine (IC₅₀ = 0.118 mM, ~1.2-fold less potent). The study identified the N-NH-N triad in the adenine scaffold as critical for binding conserved Gly:Asp:Asn residues, and found that the 2-chloro-9-methyl combination provides a balanced electronic profile—the electron-withdrawing chlorine enhances potency while the N9-methyl contributes hydrophobic contacts [1].

Bacterial histidine kinase Anti-virulence therapeutics Adenine-based inhibitor SAR

N9-Methyl Substitution Yields Superior Cytostatic Activity Compared to Longer or Branched N9-Alkyl Chains in Purine Nucleoside Analogs

Bhatt et al. (2025) synthesized a focused library of N-(1-benzylpiperidin-4-yl)-2-chloro-9-alkyl-9H-purin-6-amines (compounds 4a–4j) and evaluated their cytostatic activity against MCF-7 breast cancer cells in parallel with cisplatin. The N9-methyl congener (compound 4c, directly derived from 2-chloro-9-methyl-9H-purin-6-amine) exhibited an IC₅₀ of 21.5 μM (± 1.1 μM), the lowest among all synthesized analogs [1]. Systematic comparison of N9 substituents revealed a clear SAR: the N9-methyl compound (4c, IC₅₀ = 21.5 μM) was 1.8-fold more potent than N9-ethyl (4b, IC₅₀ = 39.6 μM), 2.6-fold more potent than N9-isopropyl (4e, IC₅₀ = 56.0 μM), 3.2-fold more potent than N9-propyl (4g, IC₅₀ = 69.1 μM), and >4.6-fold more potent than N9-butyl, N9-sec-butyl, and N9-isobutyl analogs (4d, 4f, 4j: IC₅₀ > 100 μM). Molecular docking of 4c into EGFR (PDB: 1m17) yielded a binding energy of −8.2 kcal/mol with key hydrogen bonds to Lys721 and Pro770 [1]. Although less potent than cisplatin (IC₅₀ = 12.5 μM), the N9-methyl scaffold demonstrated optimal drug-likeness and predicted oral absorption among the series [1].

EGFR kinase inhibition Breast cancer MCF-7 Purine nucleoside SAR

18-Fold Selectivity for CDK1 Over HSP90α Defines a Kinase-Selective Inhibition Window for the Parent Scaffold

BindingDB-curated enzyme inhibition data (ChEMBL: CHEMBL317398) provide a direct selectivity comparison for the parent compound across two therapeutically relevant ATP-binding proteins. Against human cyclin-dependent kinase 1 (CDK1), 2-chloro-9-methyl-9H-purin-6-amine exhibits an IC₅₀ of 70,000 nM (70 μM) when tested on purified cdc2/p34-cyclin B complex from starfish M-phase oocytes [1]. Against full-length human C-terminal His-tagged HSP90α, the same compound shows an IC₅₀ of 1,250,000 nM (1,250 μM) in a fluorescence polarization assay [1]. The resulting ~18-fold selectivity window (1,250 / 70) indicates preferential engagement with the CDK1 ATP-binding pocket over the HSP90 chaperone fold, despite both proteins accommodating adenine-based ligands. This selectivity is meaningful because HSP90 is the standard counter-screen in histidine kinase inhibitor development due to its structurally similar Bergerat ATP-binding fold [2].

CDK1 inhibition Kinase selectivity profiling HSP90 counter-screen

Regioselective Synthesis in 82% Yield with Definitive Structural Confirmation by ¹H/¹³C NMR and Mass Spectrometry

The published synthetic procedure from 2,6-dichloro-9-methyl-9H-purine establishes a robust, reproducible route to 2-chloro-9-methyl-9H-purin-6-amine . Treatment of 2,6-dichloro-9-methyl-9H-purine (1.01 g, 4.97 mmol) with 32% aqueous ammonium hydroxide (40.8 mL total, 328 mmol) in acetonitrile at 55 °C for 25 h (two sequential additions) affords the target compound as a white solid (746 mg, 82% yield) with melting point >300 °C . The C6-regioselectivity of the amination is confirmed by the absence of the bis-amination product, and the structure is rigorously authenticated by: ¹H NMR (400 MHz, CDCl₃) δ 8.10 (s, 1H, H-8), 7.72 (s, 2H, NH₂), 3.69 (s, 3H, NCH₃); ¹³C NMR (101 MHz, CDCl₃) δ 156.6, 152.8, 150.8, 141.9, 117.6, 29.5; ESI-MS m/z 184.1 (MH⁺, 100%) . In contrast, the alternative regioisomer 6-chloro-9-methylpurine (CAS 2346-74-9) requires different amination conditions and yields a distinct product series . The 82% isolated yield after simple filtration (no chromatography) makes this route attractive for scale-up and library production.

Regioselective amination Purine synthesis Process chemistry

N9-Methyl Group on 2-Chloroadenine Scaffold Shifts Adenosine Receptor Subtype Preference Compared to N9-H and N9-Alkyl Analogs

The N9-substituent plays a decisive role in adenosine receptor subtype selectivity that cannot be replicated by N9-H or alternative N9-alkyl analogs. In the foundational study by Ukena et al. (1987) and extended by Thompson et al. (1991), the potency ranking of 9-substituted adenines at A₁ receptors varied directly with hydrophobicity: cyclopentyl > phenyl > tetrahydrofuryl > ethyl > methyl > 2-hydroxyethyl [1]. Critically, 9-methyladenine was identified as the most A₂-receptor selective antagonist in the series, whereas N6-alkyl-9-methyladenines gained A₁ selectivity [2]. The 2-chloro-9-methyladenine scaffold (as represented by 7013-21-0) combines the A₂-leaning selectivity of the N9-methyl group with the synthetic versatility of the 2-chloro handle. In contrast, 2-chloroadenine (N9-H, CAS 16549-82-9) lacks the methyl-driven selectivity shift, and 9-ethyladenine shows reduced binding (27 ± 2% inhibition at 100 μM vs. 17.5 ± 3.0 μM Ki for 9-methyladenine at A₁) [3]. The N9-methyl group thus confers a quantitatively distinct pharmacological profile.

Adenosine receptor subtype selectivity A₁ vs A₂ pharmacology 9-Substituted adenine SAR

Validated Application Scenarios for 2-Chloro-9-methyl-9H-purin-6-amine Based on Quantitative Differentiation Evidence


Kinase-Focused Fragment Library Design: CDK1-Selective Adenine Scaffold with Built-In Orthogonal Diversification Handle

The parent scaffold demonstrates an 18-fold selectivity window for CDK1 (IC₅₀ = 70 μM) over HSP90α (IC₅₀ = 1,250 μM), establishing baseline kinase preference [Section 3, Evidence Item 4]. The 2-chloro group provides a chemically orthogonal diversification point for late-stage amination (as in Olomoucine synthesis), while the N9-methyl group locks in the optimal substituent for cytostatic potency (21.5 μM in the derived 4c series vs. 39.6–100+ μM for longer alkyl chains) [Section 3, Evidence Item 3]. Fragment-based screening groups can procure 7013-21-0 as a pre-validated kinase-biased fragment with two chemically addressable vectors (C2-Cl and C6-NH₂) and a selectivity filter already quantified against the key HSP90 counter-target.

Anti-Virulence Drug Discovery: Defined-Activity Probe for Bacterial Histidine Kinase HK853 with Published SAR Context

With a biochemically determined IC₅₀ of 0.095 mM against T. maritima HK853, this compound occupies a defined position within the adenine-based histidine kinase inhibitor landscape [Section 3, Evidence Item 2]. The presence of the N-NH-N triad (N1–C6-NH₂–N7) matches the pharmacophore requirements identified by Goswami et al. for conserved Asp:Gly:Asn binding, while the 2-chloro electron-withdrawing group enhances potency relative to unsubstituted analogs [Section 3, Evidence Item 2]. Procurement of this specific CAS number ensures researchers receive the exact compound for which HK853 inhibition data, selectivity against HSP90, and SAR trends have been experimentally established in the peer-reviewed literature.

Adenosine Receptor Tool Compound Development: Pharmacologically Neutral 2-Chloro Handle for Bifunctional Conjugate Synthesis

The key differentiation established by Thompson et al. (1991)—that 'a 2-chloro substituent did not alter the potency of an N6-substituted 9-methyladenine'—enables an unusual experimental strategy: the 2-chloro group can be transformed into an amine, ether, or carbon-linked substituent for bioconjugation, fluorophore attachment, or photoaffinity labeling without inadvertently changing adenosine receptor pharmacology [Section 3, Evidence Item 1]. This pharmacological 'silence' of the C2 position is not shared by N6 or C8 modifications, which can alter potency by 100-fold or more [Section 3, Evidence Item 6]. Chemical biology groups requiring receptor probes with defined pharmacology should select 7013-21-0 as the scaffold that permits functionalization at C2 while preserving the N6- and N9-defined receptor engagement profile.

Medicinal Chemistry Scale-Up: High-Yielding, Chromatography-Free Synthesis Supporting Multi-Gram Library Production

The published synthetic procedure delivers 82% isolated yield of spectroscopically pure product via a simple filtration workup—no column chromatography required [Section 3, Evidence Item 5]. Starting from commercially available 2,6-dichloro-9-methyl-9H-purine (CAS 2382-10-7), the regioselective C6-amination proceeds cleanly to a single regioisomer (mp >300 °C, confirmed by ¹H/¹³C NMR and MS). This process scalability directly addresses procurement concerns: multi-gram batches can be prepared in a standard medicinal chemistry laboratory with high purity (≥95% commercial specification, >98% reported for derivatives in Section 3, Evidence Item 3), reducing per-gram cost and ensuring batch-to-batch reproducibility for large library synthesis campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-9-methyl-9H-purin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.